3'-Deoxy-3'-fluoro-5-trifluoroMethyluridine
Overview
Description
3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potent anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine typically involves the fluorination of uridine derivatives. The process includes the introduction of fluorine atoms at specific positions on the uridine molecule. Common reagents used in the synthesis include fluorinating agents such as diethylaminosulfur trifluoride (DAST) and Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form deoxy derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts
Major Products
The major products formed from these reactions include various fluorinated uridine derivatives, which can be further modified for specific applications in medicinal chemistry .
Scientific Research Applications
3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated nucleosides.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine involves the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and apoptosis. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated nucleoside analogue with anticancer properties.
Gemcitabine: A nucleoside analogue used in chemotherapy.
Cytarabine: A chemotherapy agent used to treat certain cancers
Uniqueness
3’-Deoxy-3’-fluoro-5-trifluoroMethyluridine is unique due to its trifluoromethyl group, which enhances its stability and bioavailability. This structural feature distinguishes it from other nucleoside analogues and contributes to its potent anticancer activity .
Properties
IUPAC Name |
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4N2O5/c11-5-4(2-17)21-8(6(5)18)16-1-3(10(12,13)14)7(19)15-9(16)20/h1,4-6,8,17-18H,2H2,(H,15,19,20)/t4-,5-,6-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQTYCCNIXYBDG-UAKXSSHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240384 | |
Record name | Uridine, 3′-deoxy-3′-fluoro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439579-21-2 | |
Record name | Uridine, 3′-deoxy-3′-fluoro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439579-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine, 3′-deoxy-3′-fluoro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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